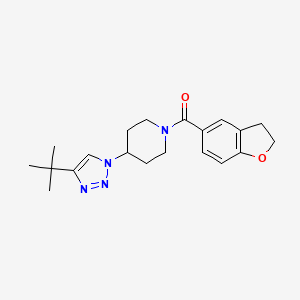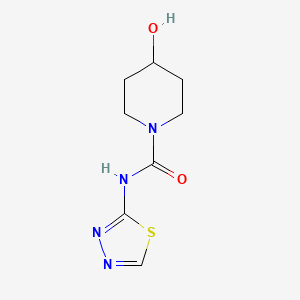![molecular formula C18H25N3O2 B5900166 N-[1-(2-methoxyphenyl)propan-2-yl]-N-methyl-5-propyl-1H-pyrazole-3-carboxamide](/img/structure/B5900166.png)
N-[1-(2-methoxyphenyl)propan-2-yl]-N-methyl-5-propyl-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(2-methoxyphenyl)propan-2-yl]-N-methyl-5-propyl-1H-pyrazole-3-carboxamide is a synthetic compound with a complex structure It is characterized by the presence of a methoxyphenyl group, a propyl chain, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-methoxyphenyl)propan-2-yl]-N-methyl-5-propyl-1H-pyrazole-3-carboxamide typically involves multiple steps. One common method starts with the preparation of the intermediate 1-(2-methoxyphenyl)propan-2-amine. This intermediate is then reacted with 5-propyl-1H-pyrazole-3-carboxylic acid under specific conditions to form the desired compound. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as polyphosphoric acid .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-methoxyphenyl)propan-2-yl]-N-methyl-5-propyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. The conditions for these reactions can vary, but they often involve specific temperatures, pressures, and solvents .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield compounds with hydroxyl or carbonyl groups, while reduction may yield fully saturated compounds .
Scientific Research Applications
N-[1-(2-methoxyphenyl)propan-2-yl]-N-methyl-5-propyl-1H-pyrazole-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[1-(2-methoxyphenyl)propan-2-yl]-N-methyl-5-propyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- N-(2-Hydroxy-5-(1-hydroxy-2-{1-(4-methoxyphenyl)propan-2-ylamino}ethyl)phenyl)formamide fumarate .
- 1-(4-Methoxyphenyl)-2-propen-1-yl acetate .
Uniqueness
Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and development .
Properties
IUPAC Name |
N-[1-(2-methoxyphenyl)propan-2-yl]-N-methyl-5-propyl-1H-pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O2/c1-5-8-15-12-16(20-19-15)18(22)21(3)13(2)11-14-9-6-7-10-17(14)23-4/h6-7,9-10,12-13H,5,8,11H2,1-4H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEGUMHAHYLAQPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=NN1)C(=O)N(C)C(C)CC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[1-(2-chlorobenzyl)piperidin-4-yl]-N'-(1-ethyl-1H-1,2,4-triazol-3-yl)urea](/img/structure/B5900089.png)
![3-chloro-N-{3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propyl}isonicotinamide](/img/structure/B5900090.png)
![3-[(4-tert-butyl-1H-1,2,3-triazol-1-yl)methyl]-N-cycloheptylpiperidine-1-carboxamide](/img/structure/B5900097.png)
![1-(1-allyl-3-methyl-1H-pyrazol-4-yl)-N-{[1-(phenoxymethyl)cyclopropyl]methyl}methanamine](/img/structure/B5900098.png)
![N-ethyl-N-(4-methoxybenzyl)-2-methyl[1,3]oxazolo[5,4-d]pyrimidin-7-amine](/img/structure/B5900104.png)

![(2S)-1-{4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoyl}pyrrolidine-2-carboxylic acid](/img/structure/B5900111.png)
![N-{2-[4-(hydroxymethyl)piperidin-1-yl]ethyl}-3,5-dimethyladamantane-1-carboxamide](/img/structure/B5900119.png)
![N-[2-(3-benzyl-1,2,4-oxadiazol-5-yl)ethyl]-N'-(5-ethyl-1-methyl-1H-1,2,4-triazol-3-yl)urea](/img/structure/B5900131.png)

![2-[{[5-(1H-pyrazol-5-yl)-2-furyl]methyl}(2-thienylmethyl)amino]butan-1-ol](/img/structure/B5900147.png)
![5-({4-[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-1-yl}carbonyl)pyridin-2(1H)-one](/img/structure/B5900151.png)
![N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-1-(4-fluorophenyl)-N-(pyridin-4-ylmethyl)methanamine](/img/structure/B5900156.png)
![2-chloro-N-(2-{[3-(4,6-dimethyl-2-oxopyrimidin-1(2H)-yl)propanoyl]amino}ethyl)benzamide](/img/structure/B5900168.png)
